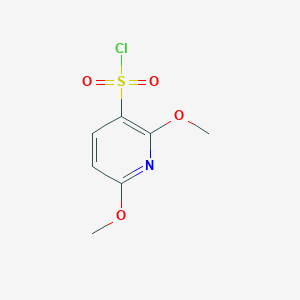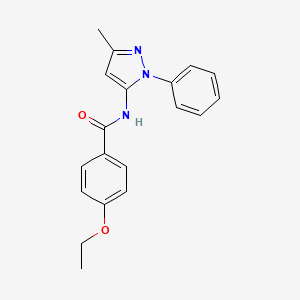![molecular formula C12H14N4O4S B2960543 (3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine CAS No. 321717-76-4](/img/structure/B2960543.png)
(3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a complex process and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Scientific Research Applications
(3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine has been studied for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. This compound has been shown to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterase, which are involved in various cellular processes. It has also been studied for its potential use as a fluorescent probe for imaging cellular processes. Additionally, (3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine has been investigated for its potential use as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Mechanism of Action
The mechanism of action of (3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine involves its interaction with specific enzymes and cellular processes. This compound has been shown to inhibit the activity of protein kinase C by binding to its regulatory domain. It also inhibits the activity of phosphodiesterase by binding to its catalytic domain. These inhibitory effects result in the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction.
Biochemical and Physiological Effects:
(3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to modulate the immune response by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
(3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit the activity of specific enzymes, which makes it a useful tool for studying cellular processes. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a potential therapeutic agent for various diseases. However, one limitation of this compound is its complex synthesis method, which makes it difficult to produce in large quantities. Additionally, the inhibitory effects of this compound may be non-specific, which can lead to off-target effects.
Future Directions
There are several future directions for the study of (3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine. One direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the investigation of the potential therapeutic applications of this compound for various diseases, including cancer and Alzheimer's disease. Additionally, the development of new fluorescent probes based on the structure of (3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine could lead to new tools for imaging cellular processes. Finally, the study of the off-target effects of this compound could lead to a better understanding of its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of (3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine is a complex process that involves several steps. The starting materials for this synthesis are imidazole, 4-nitrobenzenesulfonyl chloride, and 3-chloropropylamine hydrochloride. The reaction between imidazole and 4-nitrobenzenesulfonyl chloride results in the formation of 4-nitrophenyl imidazole. This intermediate compound is then reacted with 3-chloropropylamine hydrochloride to form (3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the final product.
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c17-16(18)11-2-4-12(5-3-11)21(19,20)14-6-1-8-15-9-7-13-10-15/h2-5,7,9-10,14H,1,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUAGAZLTMCWDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Imidazol-1-ylmethyl)phenyl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2960460.png)




![2-[(4-chlorobenzyl)oxy]-4-(4-toluidinomethylene)-1,3(2H,4H)-isoquinolinedione](/img/structure/B2960470.png)

![Spiro[2.5]octane-4,6-dione](/img/structure/B2960472.png)




![N-[[2-[(Dimethylamino)methyl]phenyl]methyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2960481.png)
![3-butyl-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2960482.png)